

# M-1211: A Potent Menin-MLL Inhibitor for Acute Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | M-1211    |           |
| Cat. No.:            | B15568959 | Get Quote |

A head-to-head comparison of **M-1211**'s on-target activity with other emerging menin inhibitors, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of **M-1211**, a covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, with other leading menin inhibitors in development for the treatment of acute leukemia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **M-1211**'s performance and potential as a therapeutic agent.

### Introduction to Menin-MLL Inhibition in Leukemia

The interaction between the protein menin and the MLL1 fusion proteins is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements or NPM1 mutations. This interaction leads to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemia cell proliferation and survival. Menin inhibitors represent a promising new class of targeted therapies that disrupt this protein-protein interaction, leading to the downregulation of these oncogenic genes and subsequent leukemia cell differentiation and apoptosis. **M-1211** (also referred to as M-1121) is a novel, orally active, covalent menin inhibitor that has demonstrated significant preclinical activity in leukemia models.

# On-Target Activity of M-1211 in Leukemia Cells



**M-1211** potently and selectively inhibits the growth of leukemia cell lines harboring MLL rearrangements. Its on-target activity is demonstrated by its ability to downregulate the expression of the key MLL target genes, HOXA9 and MEIS1, in a dose-dependent manner.

# **Signaling Pathway of Menin-MLL Interaction**





Click to download full resolution via product page

Caption: The Menin-MLL signaling pathway in leukemia and the inhibitory action of M-1211.



## **Comparative Analysis of Anti-proliferative Activity**

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **M-1211** and other menin inhibitors in various leukemia cell lines. Lower IC50 values indicate greater potency.

| Compound   | Cell Line | Genotype     | IC50 (nM)    | Reference |
|------------|-----------|--------------|--------------|-----------|
| M-1211     | MV4;11    | MLL-AF4      | 10.3         | [1]       |
| MOLM-13    | MLL-AF9   | 51.5         | [1]          |           |
| KOPN8      | MLL-AF9   | 24.7         |              |           |
| RS4;11     | MLL-AF4   | 35.2         |              |           |
| NB4        | MLL WT    | >10,000      | [1]          |           |
| U937       | MLL WT    | >10,000      | [1]          |           |
| HL-60      | MLL WT    | >10,000      | [1]          | _         |
| Ziftomenib | MV4-11    | MLL-AF4      | 150          | [2]       |
| MOLM-13    | MLL-AF9   | 150          | [2]          |           |
| Revumenib  | SEM       | MLL-AF4      | Not Reported | _         |
| KOPN8      | MLL-AF9   | Not Reported |              |           |

Note: Data for different compounds may be from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.

## **Downregulation of On-Target Genes**

**M-1211** treatment leads to a dose-dependent decrease in the mRNA levels of HOXA9 and MEIS1 in MLL-rearranged leukemia cells, confirming its on-target mechanism of action.

# **Experimental Workflow for Gene Expression Analysis**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M-1211: A Potent Menin-MLL Inhibitor for Acute Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568959#validating-m-1211-on-target-activity-in-leukemia-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com